molecular formula C8H9BrO B017565 4-Bromo-2-ethylphenol CAS No. 18980-21-7

4-Bromo-2-ethylphenol

Cat. No. B017565
Key on ui cas rn: 18980-21-7
M. Wt: 201.06 g/mol
InChI Key: MAAADQMBQYSOOG-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

The title compound was prepared analogously to step 2 in Example A(125), where 5-Bromo-1,3-dichloro-phenol was substituted in place of 4-bromo-2-ethyl-phenol in that example.
Name
5-Bromo-1,3-dichloro-phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:10])[CH2:5][C:6]([Cl:9])(O)[CH:7]=1.BrC1C=C[C:15]([OH:18])=[C:14](CC)C=1>>[CH2:15]([O:18][C:5]1[C:4]([Cl:10])=[CH:3][C:2]([Br:1])=[CH:7][C:6]=1[Cl:9])[CH3:14]

Inputs

Step One
Name
5-Bromo-1,3-dichloro-phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CC(C1)(O)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1Cl)Br)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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